

4,6-Dichloro-5-methoxypyrimidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4,6-Dichloro-5-methoxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **4,6-Dichloro-5-methoxypyrimidine**, a key intermediate in pharmaceutical and agrochemical synthesis. This document details its physicochemical characteristics, provides generalized experimental protocols for their determination, and illustrates its pivotal role in synthetic chemistry.

Core Physical and Chemical Properties

4,6-Dichloro-5-methoxypyrimidine is an off-white solid that serves as a crucial building block in the synthesis of a variety of organic molecules.^[1] Its reactivity is largely defined by the two chlorine atoms, which are susceptible to nucleophilic substitution, making it a versatile precursor for the introduction of the pyrimidine scaffold into larger, more complex structures.

Physicochemical Data

A summary of the key physical and chemical properties of **4,6-Dichloro-5-methoxypyrimidine** is presented in the table below. This data has been compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ O	[2]
Molecular Weight	179.00 g/mol	[2]
CAS Number	5018-38-2	[2]
Appearance	Off-white to white solid/powder/crystal	[3]
Melting Point	50-58 °C	[1] [2]
Boiling Point	257.8 °C at 760 mmHg	[1]
Density	1.446 g/cm ³ (Predicted)	[1] [3]
Solubility	Slightly soluble in Chloroform and Dichloromethane	[1] [4]
InChI Key	IJQIGKLBGKSNT-UHFFFAOYSA-N	[2]
SMILES	COc1c(Cl)ncnc1Cl	[2]

Experimental Protocols for Physical Property Determination

While specific experimental documentation for the determination of each physical property of **4,6-Dichloro-5-methoxypyrimidine** is not widely published, the following are detailed, generalized methodologies that are standard in organic chemistry for such characterizations.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For **4,6-Dichloro-5-methoxypyrimidine**, this can be determined using a capillary melting point apparatus.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **4,6-Dichloro-5-methoxypyrimidine** is packed into a capillary tube, sealed at one end, to a height of 2-3

mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
- Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow range is indicative of high purity. For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Boiling Point Determination

Due to its relatively high boiling point, the boiling point of **4,6-Dichloro-5-methoxypyrimidine** is typically determined under reduced pressure to prevent decomposition. The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph.

Methodology:

- Apparatus Setup: A small quantity of **4,6-Dichloro-5-methoxypyrimidine** is placed in a distillation flask. A thermometer is positioned such that the top of the bulb is level with the side arm of the flask.
- Distillation: The flask is heated, and the pressure is reduced using a vacuum pump. The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded, along with the corresponding pressure.
- Correction: The boiling point at atmospheric pressure is estimated using a pressure-temperature nomograph.

Density Determination

The density of solid **4,6-Dichloro-5-methoxypyrimidine** can be determined using the displacement method with a liquid in which it is insoluble.

Methodology:

- Mass Measurement: A known mass of **4,6-Dichloro-5-methoxypyrimidine** is accurately weighed.

- Volume Measurement: A graduated cylinder is filled with a known volume of a liquid in which the compound is insoluble (e.g., water, if insolubility is confirmed). The solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.
- Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in a given solvent.

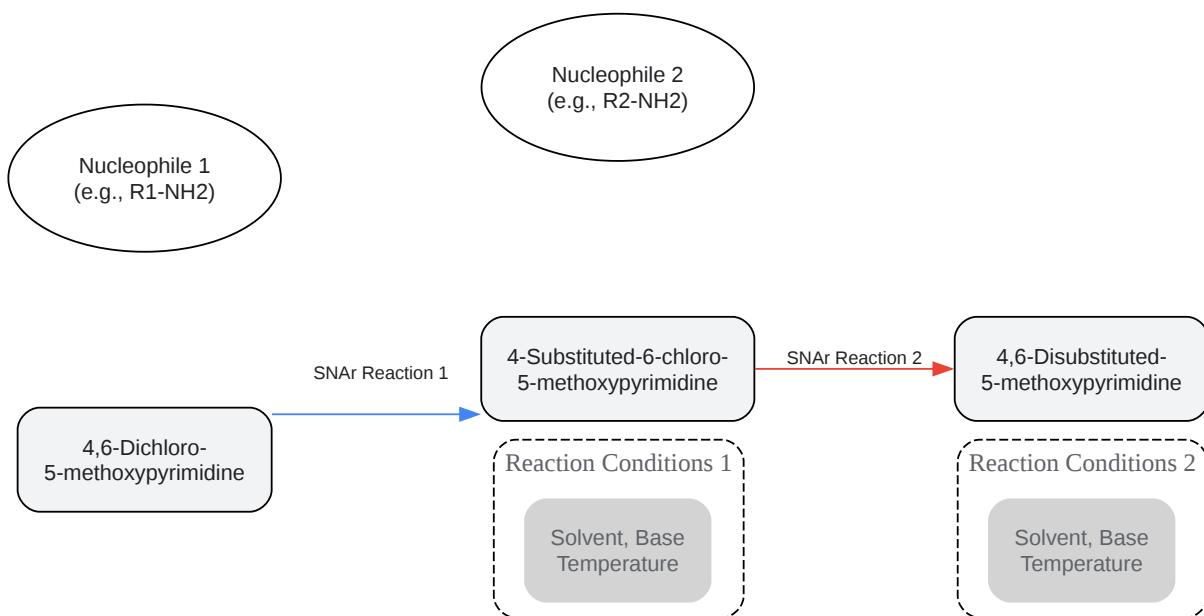
Methodology:

- Solvent Screening: A small, measured amount of **4,6-Dichloro-5-methoxypyrimidine** is added to a test tube containing a known volume of a solvent (e.g., chloroform, dichloromethane).
- Observation: The mixture is agitated, and the degree of dissolution is observed at a specific temperature (e.g., room temperature). Observations are recorded as soluble, slightly soluble, or insoluble.
- Quantitative Analysis (for more precise measurements): A saturated solution is prepared by adding an excess of the solid to the solvent and allowing it to equilibrate. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is determined.

Role in Synthetic Chemistry

4,6-Dichloro-5-methoxypyrimidine is a versatile intermediate primarily used in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 4 and 6 positions are excellent leaving groups, allowing for the introduction of various nucleophiles to build more complex molecules. A common application is in the synthesis of substituted aminopyrimidines, which are prevalent scaffolds in many biologically active compounds.

Below is a generalized workflow illustrating the use of **4,6-Dichloro-5-methoxypyrimidine** in the synthesis of a disubstituted pyrimidine derivative.

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Caption: Synthetic workflow for a disubstituted pyrimidine.

This diagram illustrates a sequential nucleophilic aromatic substitution. The first nucleophile displaces one of the chlorine atoms, leading to a mono-substituted intermediate. A second, different nucleophile can then be used to displace the remaining chlorine atom, yielding a disubstituted product. The reaction conditions, such as solvent, base, and temperature, can be tuned to control the selectivity of the reaction. This step-wise approach allows for the synthesis of a wide array of pyrimidine derivatives with diverse functionalities, which is crucial in the fields of drug discovery and materials science.

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